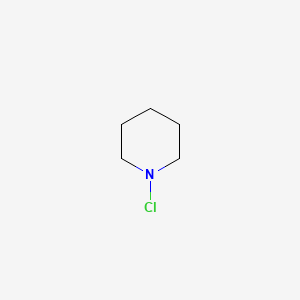

N-Chloropiperidine

Description

BenchChem offers high-quality N-Chloropiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Chloropiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-chloropiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClN/c6-7-4-2-1-3-5-7/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIQJWKNJDQKPPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10175894 | |

| Record name | N-Chloropiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2156-71-0 | |

| Record name | 1-Chloropiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2156-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Chloropiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002156710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Chloropiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-CHLOROPIPERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V5HK98PCN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Chloropiperidine synthesis from piperidine and calcium hypochlorite

An In-Depth Technical Guide to the Synthesis of N-Chloropiperidine from Piperidine and Calcium Hypochlorite

This document provides a comprehensive technical guide for the synthesis of N-chloropiperidine, a highly reactive organic chloramine, from piperidine and calcium hypochlorite. Tailored for researchers, scientists, and professionals in drug development, this guide moves beyond a simple recitation of steps to offer field-proven insights into the reaction's causality, safety imperatives, and self-validating protocols.

Introduction: The Significance of N-Chloropiperidine

N-Chloropiperidine (C₅H₁₀NCl) is a colorless liquid and a notable example of an organic chloramine, a class of compounds defined by a direct nitrogen-chlorine (N-Cl) bond[1]. This N-Cl bond is the source of the molecule's high reactivity, making it a potent and versatile intermediate in organic synthesis. However, this same reactivity dictates that N-chloropiperidine is typically generated and consumed in situ rather than being isolated and stored as a stable reagent[1]. Its utility is demonstrated in reactions like dehydrohalogenation to form cyclic imines, which are valuable precursors for more complex molecular architectures[1]. Understanding its synthesis is key to harnessing its synthetic potential safely and effectively.

The Chemical Mechanism: An Electrophilic Chlorination

The synthesis of N-chloropiperidine is achieved through the treatment of piperidine with calcium hypochlorite, Ca(OCl)₂[1]. The underlying mechanism is a classic electrophilic chlorination reaction targeting the nucleophilic nitrogen atom of the piperidine ring.

Causality of the Reaction:

-

Generation of the Electrophile: Calcium hypochlorite, when dissolved in water, serves as a source of the hypochlorite ion (OCl⁻). This ion exists in equilibrium with hypochlorous acid (HOCl), a weak acid[2][3]. It is the hypochlorous acid molecule that acts as the primary chlorinating agent. The chlorine atom in HOCl is electrophilic due to the polarization of the O-Cl bond by the highly electronegative oxygen atom.

-

Nucleophilic Attack: The nitrogen atom in piperidine possesses a lone pair of electrons, rendering it nucleophilic. This lone pair initiates an attack on the electrophilic chlorine atom of hypochlorous acid.

-

Product Formation: The attack results in the formation of a protonated N-chloropiperidine intermediate and a hydroxide ion. A subsequent deprotonation step, facilitated by a base in the medium (like the hydroxide ion or another piperidine molecule), yields the final N-chloropiperidine product and water.

The overall reaction can be summarized as: 2 C₅H₁₁N + Ca(OCl)₂ → 2 C₅H₁₀NCl + Ca(OH)₂

Diagram 1: Reaction Mechanism

Caption: Nucleophilic attack of piperidine on hypochlorous acid.

Experimental Protocol: A Self-Validating Workflow

This protocol emphasizes safety and in-process validation to ensure a reliable synthetic outcome. Given the product's instability, the procedure is designed for the in-situ generation and immediate use of N-chloropiperidine.

Reagent and Equipment Data

A summary of the critical reagents is presented below. Always consult the full Safety Data Sheet (SDS) before commencing work.

| Reagent | Molar Mass ( g/mol ) | Form | Key Hazards |

| Piperidine | 85.15 | Colorless Liquid | Flammable, Toxic, Corrosive |

| Calcium Hypochlorite | 142.98 | White/Gray Solid | Strong Oxidizer, Corrosive, Fire Risk with Organics[3][4] |

| Diethyl Ether | 74.12 | Colorless Liquid | Extremely Flammable, Peroxide Former |

| Sodium Sulfate (Anhydrous) | 142.04 | White Crystalline Solid | Hygroscopic |

Required Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice-water bath

-

Thermometer

-

Separatory funnel

-

Standard laboratory glassware

Step-by-Step Synthesis & In-Process Controls

This procedure is designed for a laboratory scale of approximately 10 mmol. All operations must be conducted within a certified chemical fume hood.

1. Reagent Preparation:

- In a 100 mL three-neck flask equipped with a magnetic stir bar and thermometer, dissolve piperidine (0.85 g, 10 mmol) in 20 mL of diethyl ether.

- Cool the flask in an ice-water bath to 0-5 °C with gentle stirring. Maintaining this low temperature is critical to control the reaction's exothermicity and prevent byproduct formation.

- In a separate beaker, prepare a slurry of calcium hypochlorite (e.g., 65% available chlorine, ~1.1 g, providing ~10 mmol of active chlorine) in 20 mL of cold water. Stir vigorously to ensure a uniform suspension.

2. Controlled Addition & Reaction:

- Transfer the calcium hypochlorite slurry to a dropping funnel.

- Add the slurry dropwise to the cold, stirring piperidine solution over 30-45 minutes. The key to success is a slow, controlled addition rate.

- Monitor the internal temperature closely, ensuring it does not rise above 10 °C.

3. In-Process Validation (Reaction Monitoring):

- The formation of N-chloropiperidine can be monitored using UV-Vis spectroscopy.[5] Periodically, a small aliquot of the organic layer can be diluted and its absorbance checked. The appearance of a characteristic peak around 262 nm indicates product formation.[5] The reaction is considered complete when the starting piperidine is consumed (as determined by a suitable method like GC analysis of a quenched aliquot, if available).

4. Work-up and Isolation of In-Situ Solution:

- Once the reaction is complete, allow the mixture to stir for an additional 15 minutes at 0-5 °C.

- Transfer the entire mixture to a separatory funnel. Allow the layers to separate.

- Carefully drain the lower aqueous layer.

- Wash the remaining organic (ether) layer with two 20 mL portions of cold brine (saturated NaCl solution) to remove any remaining inorganic salts.

- Dry the organic layer over anhydrous sodium sulfate.

- Decant or filter the solution to remove the drying agent.

The resulting ethereal solution contains N-chloropiperidine and is now ready for immediate use in a subsequent reaction. Direct isolation of pure N-chloropiperidine is strongly discouraged due to its instability.

Diagram 2: Experimental Workflow

Caption: Workflow for the in-situ synthesis of N-chloropiperidine.

Product Characterization

If a small, purified sample is required for analytical purposes (obtained by careful, low-temperature solvent removal), the following methods are recommended for characterization:

| Method | Expected Result | Purpose |

| ¹H-NMR | Signals corresponding to the protons on the piperidine ring, shifted due to the influence of the N-Cl bond. | Confirms molecular structure. |

| ¹³C-NMR | Signals corresponding to the five distinct carbons of the piperidine ring. | Confirms carbon framework. |

| Mass Spec. | Molecular ion peak (M⁺) consistent with the molar mass of 119.59 g/mol . | Confirms molecular weight[1]. |

| UV-Vis | Absorbance maximum at ~262 nm[5]. | Quick confirmation of N-Cl chromophore. |

| Iodometric Titration | Positive result, allowing for quantification of the active chlorine content. | Quantifies product concentration and validates oxidizing potential. |

Critical Safety Mandates

Adherence to strict safety protocols is paramount. The combination of a strong oxidizer with an organic amine presents significant hazards.

-

Oxidizer Hazard: Calcium hypochlorite is a strong oxidizing agent that can intensify fires. It must be stored away from and never mixed directly with combustible or organic materials[6][7][8]. Contact with acids will liberate toxic chlorine gas[3].

-

Corrosivity and Toxicity: Both piperidine and calcium hypochlorite are corrosive and can cause severe skin burns and eye damage[4]. N-chloropiperidine itself is considered toxic and an irritant[5].

-

Reaction Control: The reaction is exothermic. Failure to control the temperature through slow addition and adequate cooling can lead to a runaway reaction, rapid gas evolution, and potential vessel over-pressurization.

-

Personal Protective Equipment (PPE): All work must be performed in a chemical fume hood. Wear safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene) at all times[4][6][7].

-

Waste Disposal: Quench any unreacted chloramine solution carefully with a reducing agent solution (e.g., sodium bisulfite) before disposal. All waste must be handled in accordance with local, state, and federal regulations.

Conclusion

The synthesis of N-chloropiperidine from piperidine and calcium hypochlorite is an accessible and effective method for generating this reactive intermediate. Success hinges on a deep understanding of the underlying electrophilic chlorination mechanism and a disciplined approach to the experimental protocol. By prioritizing meticulous temperature control, employing in-process validation techniques, and adhering to the highest safety standards, researchers can reliably produce N-chloropiperidine for in-situ applications, unlocking its considerable potential in advanced organic synthesis.

References

-

N-Chloropiperidine - Wikipedia. [Link]

-

Synthesis of 3‐chloropiperidines 1–4. a) NaBH(OAc)3, AcOH, dry CH2Cl2,... [Link]

-

SAFETY DATA SHEET - Hill Brothers Chemical Company. [Link]

-

SAFETY DATA SHEET. [Link]

-

Synthesis of N‐chloropiperidine using NaOCl and methylphenylmagnesium bromide. [Link]

-

Safety Data Sheet Section 1: Identification of the Substance/Mixture and of the Company/Undertaking 1.1 Product identifier Produ - Pace International. [Link]

-

Secondary 3‐Chloropiperidines: Powerful Alkylating Agents - PMC - NIH. [Link]

-

SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES - Rasayan Journal of Chemistry. [Link]

-

Expression, Purification and Characterization of a Novel Hybrid Peptide CLP with Excellent Antibacterial Activity - MDPI. [Link]

-

The Elimination of N-Chloropiperidine in Aqueous Solution by Using Ni/NiO-C 3 N 4 Under Visible Light Illumination - MDPI. [Link]

-

1-Methyl-4-chloropiperidine Hydrochloride: Synthesis, Properties, and Industrial Applications. [https://www. -chemical.com/1-methyl-4-chloropiperidine-hydrochloride.html]([Link]. -chemical.com/1-methyl-4-chloropiperidine-hydrochloride.html)

-

Byproduct Formation of Chlorination and Chlorine Dioxide Oxidation in Drinking Water Treatment - SciSpace. [Link]

-

Genome-assisted Identification, Purification, and Characterization of Bacteriocins - PMC. [Link]

-

01 Chlorination by-products (pdf) - Eurochlor. [Link]

-

-

CHEMISTRY OF DISINFECTANTS AND DISINFECTANT BY-PRODUCTS 2.1 Background - California State Water Resources Control Board. [Link]

-

-

-

ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. [Link]

-

-

Hypochlorite Salts - Chlorinated Drinking-Water; Chlorination by-Products; Some Other Halogenated Compounds; Cobalt and Cobalt Compounds - NCBI. [Link]

-

Byproduct Formation of Chlorination and Chlorine Dioxide Oxidation in Drinking Water Treatment: Their Formation Mechanisms and Health Effects | Periodica Polytechnica Chemical Engineering. [Link]

-

a LC-MS chromatograms of N-nitrosopiperidine (NPIP) obtained from SRM... | Download Scientific Diagram - ResearchGate. [Link]

-

Analytical Methods for the Determination of Chlorhexidine: A Review - ResearchGate. [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. [Link]

-

Multiple Reaction Monitoring LC-MS/MS Quantification of N-Nitrosamine Drug Substance Related Impurities of Clonidine in Drug Substance and in Tablet Dosage Form - PubMed. [Link]

- US3584996A - Manufacture of calcium hypochlorite - Google P

- CN102040198A - Process flow for producing calcium hypochlorite - Google P

-

Purification and characterization of neuraminidase from Clostridium perfringens - PubMed. [Link]

-

70% Calcium Hypochlorite Production Plants - KernSD. [Link]

-

Over-expression, purification, and characterization of aminopeptidase N from Escherichia coli - PubMed. [Link]

-

The purification and characterization of a Trichoderma harzianum exochitinase - PubMed. [Link]

-

Effects of Calcium Hypochlorite and Octenidine Hydrochloride on L929 And Human Periodontal Ligament Cells - PubMed. [Link]

Sources

- 1. N-Chloropiperidine - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. Hypochlorite Salts - Chlorinated Drinking-Water; Chlorination by-Products; Some Other Halogenated Compounds; Cobalt and Cobalt Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. hillbrothers.com [hillbrothers.com]

- 5. mdpi.com [mdpi.com]

- 6. fishersci.com [fishersci.com]

- 7. images.thdstatic.com [images.thdstatic.com]

- 8. paceint.com [paceint.com]

Topic: In Situ Generation of N-Chloropiperidine for Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Chloropiperidine is a potent electrophilic chlorinating agent and a key intermediate in nitrogen-centered radical reactions. However, its isolated form presents significant stability and handling challenges. This technical guide details the principles and field-tested protocols for the in situ generation of N-chloropiperidine, offering a safer, more efficient, and highly reactive alternative for advanced organic synthesis. We will explore the mechanistic underpinnings of various generation methods, provide step-by-step experimental workflows, and illustrate their application in powerful synthetic transformations such as the Hofmann-Löffler-Freytag reaction. This document is intended to serve as a practical resource for scientists aiming to leverage the synthetic utility of N-chloroamines while adhering to the highest standards of laboratory safety and efficiency.

The Rationale for In Situ Generation

While N-chloroamines are invaluable reagents, their direct handling is often problematic. N-chloropiperidine, in particular, is a reactive compound that is typically generated and used immediately (in situ) rather than being isolated.[1] This approach is not merely a matter of convenience but a critical safety and efficiency strategy.

-

Enhanced Safety: The primary driver for in situ generation is the mitigation of hazards associated with isolating and storing reactive intermediates. Concentrated N-chloroamines can be unstable, and avoiding their isolation minimizes risks of decomposition and exposure. Safe work practices, including proper training, use of personal protective equipment, and access to emergency facilities like eyewash stations, are paramount when handling these compounds even when generated in situ.[2]

-

Maximized Reactivity: Freshly generated reagents exhibit peak reactivity. Over time, isolated N-chloroamines can degrade, leading to inconsistent results and lower yields. The in situ approach ensures that the active species is consumed as it is formed, maximizing its synthetic potential.

-

Improved Reaction Control: The slow, controlled generation of N-chloropiperidine within the reaction vessel can lead to cleaner reactions and higher selectivity, minimizing the formation of undesired byproducts that can arise from high concentrations of a reactive reagent.

Core Methodologies for In Situ Generation

The selection of a chlorinating system is dictated by factors such as substrate compatibility, reaction scale, and cost. The following protocols represent robust and widely applicable methods.

Generation via N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide (NCS) is a crystalline, easy-to-handle solid that serves as an excellent source of electrophilic chlorine ("Cl+").[3] It is a versatile reagent used for a wide range of chlorinations and oxidations.[4][5] The reaction with a secondary amine like piperidine is typically fast and clean.

Causality and Mechanism: The reaction proceeds via a nucleophilic attack from the lone pair of the piperidine nitrogen onto the electrophilic chlorine atom of NCS. The succinimide anion is a stable leaving group, driving the reaction forward. This process is highly efficient for generating N-chloroamines.[6]

Sources

N-Chloropiperidine chemical properties and reactivity

An In-depth Technical Guide to the Chemical Properties and Reactivity of N-Chloropiperidine

Introduction

N-Chloropiperidine (C₅H₁₀NCl) is a heterocyclic organic compound featuring a chlorine atom covalently bonded to the nitrogen of a piperidine ring.[1] As a member of the N-chloroamine class of compounds, it is characterized by a highly reactive N-Cl bond, which makes it a valuable, albeit often transient, intermediate in synthetic organic chemistry.[1][2] Its utility is primarily leveraged in the synthesis of pharmaceuticals and agrochemicals, where it serves as a precursor for introducing the piperidine moiety or for effecting specific chlorination reactions.[2]

Due to its inherent instability, N-Chloropiperidine is typically generated and consumed in situ, a strategy that mitigates the challenges of its isolation and storage while harnessing its potent reactivity.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and diverse reactivity, offering field-proven insights for researchers and drug development professionals.

Physicochemical and Spectroscopic Properties

N-Chloropiperidine is a colorless liquid under standard conditions.[1] Its physical properties are summarized in the table below. Detailed spectroscopic data for N-Chloropiperidine is not extensively documented in publicly accessible literature, a consequence of its high reactivity which complicates its isolation for detailed characterization. However, general spectroscopic features of N-chloroamines can be inferred. In infrared (IR) spectroscopy, the N-Cl stretch is typically observed, though it can be weak and fall in a region populated by other vibrations. Nuclear Magnetic Resonance (NMR) spectroscopy would show characteristic shifts for the piperidine ring protons, influenced by the electronegative chlorine atom on the nitrogen.

| Property | Value | Source |

| Chemical Formula | C₅H₁₀NCl | [1] |

| Molar Mass | 119.59 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 50–60 °C at 40-50 mmHg | [1] |

Stability and Handling

The stability of N-Chloropiperidine is a critical consideration. Like many organic chloramines, it is susceptible to thermal and photochemical decomposition.[3] The N-Cl bond can undergo homolytic cleavage upon exposure to UV light, generating a piperidinyl radical and a chlorine radical, which can initiate further reactions.[4][5][6] This photochemical lability is a general characteristic of chloramines and is a key driver of their atmospheric chemistry and role in disinfection processes.[3][4][5]

Due to its reactivity and potential health hazards, including respiratory, skin, and eye irritation, and possible mutagenic or carcinogenic effects with prolonged exposure, N-Chloropiperidine must be handled with stringent safety precautions.[7] All manipulations should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[8][9]

Synthesis of N-Chloropiperidine

The most common and straightforward synthesis of N-Chloropiperidine involves the direct N-chlorination of piperidine using a suitable chlorinating agent. The choice of reagent can influence the reaction conditions and purification strategy.

Common Chlorinating Agents:

-

Calcium Hypochlorite (Ca(OCl)₂): An inexpensive and stable reagent that efficiently N-chlorinates amides and amines.[1][10]

-

Sodium Hypochlorite (NaOCl): A readily available aqueous solution (bleach) that can also be used for N-chlorination.[2]

The general reaction involves treating piperidine with the chlorinating agent, often in an aqueous or biphasic system, followed by extraction of the N-Chloropiperidine product.

Workflow for N-Chloropiperidine Synthesis

Caption: General workflow for the synthesis of N-Chloropiperidine.

Detailed Experimental Protocol: Synthesis via Calcium Hypochlorite

This protocol describes a representative lab-scale synthesis. Causality: Calcium hypochlorite is chosen for its stability and effectiveness. The reaction is performed at a reduced temperature to control the exothermicity and minimize side reactions or product decomposition. An organic solvent is used to extract the product from the aqueous reaction mixture.

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5 °C), combine piperidine (1.0 eq) with water.

-

Reaction: Slowly add a slurry of calcium hypochlorite (Ca(OCl)₂, ~0.55 eq) in water to the stirred piperidine solution, ensuring the temperature remains below 10 °C.

-

Stirring: Continue stirring the mixture vigorously at 0-5 °C for 1-2 hours after the addition is complete.

-

Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous phase with diethyl ether or dichloromethane (3 x volumes).

-

Washing & Drying: Combine the organic extracts and wash them with brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Filtration & Use: Filter off the drying agent. The resulting solution contains N-Chloropiperidine and is typically used immediately for the subsequent reaction step without isolation of the neat product.[1]

Reactivity and Mechanistic Pathways

The synthetic utility of N-Chloropiperidine stems from the polarized N-Cl bond, which dictates its reactivity as both an electrophile and a precursor to radical species.

Dehydrohalogenation (Elimination)

One of the most characteristic reactions of N-Chloropiperidine is its base-catalyzed elimination of hydrogen chloride to form the cyclic imine, 1,2,3,4-tetrahydropyridine.[1]

Causality: A base abstracts a proton from a carbon atom adjacent (alpha) to the nitrogen. The resulting electron pair forms a C=N double bond, expelling the chloride ion as a leaving group. This E2-like mechanism is a common pathway for N-haloamines that possess α-hydrogens.

Caption: Base-catalyzed dehydrohalogenation of N-Chloropiperidine.

Electrophilic Chlorination and Reactions with Nucleophiles

The electron-withdrawing chlorine atom renders the nitrogen atom of N-Chloropiperidine electrophilic. However, the more common reactivity pattern involves the transfer of an electrophilic chlorine ("Cl⁺") to a nucleophile. This makes N-chloroamines effective chlorinating agents for a variety of substrates.

Causality: Nucleophiles, such as sulfides, phosphines, or electron-rich aromatic rings, can attack the chlorine atom of the N-Cl bond.[11] This results in the chlorination of the nucleophile and the formation of a piperidine anion, which is subsequently protonated. This reactivity is analogous to that of other N-haloimides like N-chlorosuccinimide (NCS).[12]

Caption: General mechanism for reaction with a nucleophile.

Radical Reactions (Photochemical Cleavage)

Exposure to ultraviolet (UV) light can induce the homolytic cleavage of the N-Cl bond, a pathway of significant interest in photochemistry.[5][13]

Causality: The energy supplied by UV photons is sufficient to overcome the bond dissociation energy of the N-Cl bond, leading to the formation of a nitrogen-centered piperidinyl radical and a chlorine atom (Cl•). These highly reactive radical species can then participate in a variety of subsequent reactions, such as hydrogen atom abstraction or addition to unsaturated systems.[4] This photochemical behavior is the basis for the role of chloramines as a source of chlorine atoms in atmospheric science.[5]

Caption: Photochemical generation of radicals from N-Chloropiperidine.

Applications in Synthetic Chemistry

The primary application of N-Chloropiperidine is as a reactive intermediate. Its ability to undergo dehydrohalogenation provides a convenient route to 1,2,3,4-tetrahydropyridine, which can then be trapped by various reagents in cycloaddition reactions or reacted with nucleophiles to generate functionalized piperidine derivatives.[1][14] These derivatives are common structural motifs in many biologically active molecules. Furthermore, its capacity to act as a "Cl⁺" source makes it a potential reagent for specific chlorination reactions where other reagents might be too harsh or non-selective.[2]

Conclusion

N-Chloropiperidine is a highly reactive molecule whose chemistry is dominated by the polarized and labile N-Cl bond. While its instability precludes its isolation and storage as a shelf-stable reagent, its in situ generation provides a powerful tool for organic synthesis. By understanding its core reactivity patterns—elimination, electrophilic chlorination, and radical formation—chemists can effectively harness N-Chloropiperidine as a versatile intermediate for constructing complex, nitrogen-containing heterocyclic scaffolds essential for drug discovery and development. Careful attention to safety protocols is paramount when working with this and related N-chloroamines.

References

-

The Elimination of N-Chloropiperidine in Aqueous Solution by Using Ni/NiO-C 3 N 4 Under Visible Light Illumination. MDPI. Available at: [Link]

-

SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. Available at: [Link]

-

Synthesis of N‐chloropiperidine using NaOCl and methylphenylmagnesium bromide. ResearchGate. Available at: [Link]

-

N-Chloropiperidine. Wikipedia. Available at: [Link]

-

Chloramines as an important photochemical source of chlorine atoms in the urban atmosphere. ResearchGate. Available at: [Link]

-

Chloramines as an important photochemical source of chlorine atoms in the urban atmosphere. National Institutes of Health (NIH). Available at: [Link]

-

Safety Data Sheet: Piperidine. Carl ROTH. Available at: [Link]

-

Photolysis of inorganic chloramines and efficiency of trichloramine abatement by UV treatment of swimming pool water. ResearchGate. Available at: [Link]

-

Synthesis, Spectroscopic and Nonlinear Optical Properties, and Antimicrobial Activity of Cu(II), Co(II), and Ni(II) Complexes: Experimental and Theoretical Studies. National Institutes of Health (NIH). Available at: [Link]

-

Secondary 3‐Chloropiperidines: Powerful Alkylating Agents. National Institutes of Health (NIH). Available at: [Link]

-

Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium. National Institutes of Health (NIH). Available at: [Link]

-

Kinetic study of the reactions between chloramine disinfectants and hydrogen peroxide. National Institutes of Health (NIH). Available at: [Link]

-

Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. Available at: [Link]

- Process for preparing N-amino piperidine hydrochloride. Google Patents.

-

N-Chlorinations. Organic Chemistry Portal. Available at: [Link]

-

Chlorination of benzidine and other aromatic amines an aqueous environments. PubMed. Available at: [Link]

-

Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG. Available at: [Link]

-

Nonconventional synthesis of fused Uracils: A review. Juniper Publishers. Available at: [Link]

-

The Role and Behavior of Chloramines in Drinking Water. Water Research Foundation. Available at: [Link]

-

Nucleophilic displacements in substituted pyridine N-oxides. Part III. The light-catalysed reaction between 4-nitropyridine 1-oxide and piperidine in ethanol. Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at: [Link]

-

Photocatalysis and photochemistry in organic synthesis. Beilstein Journals. Available at: [Link]

-

Reaction of epoxides with nucleophiles. ResearchGate. Available at: [Link]

-

Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight. MDPI. Available at: [Link]

-

Reaction Optimization for the N-Chlorination of Amides. ResearchGate. Available at: [Link]

-

Kinetics of the Oxidation of N-Aminopiperidine with Chloramine. SciSpace. Available at: [Link]

-

Chlorination of Amines by a Vanadium-Dependent Chloroperoxidase. ChemRxiv. Available at: [Link]

Sources

- 1. N-Chloropiperidine - Wikipedia [en.wikipedia.org]

- 2. N-Chloropiperidine | 2156-71-0 | Benchchem [benchchem.com]

- 3. Kinetic study of the reactions between chloramine disinfectants and hydrogen peroxide: Temperature dependence and reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chloramines as an important photochemical source of chlorine atoms in the urban atmosphere - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. fishersci.com [fishersci.com]

- 9. carlroth.com [carlroth.com]

- 10. N-Chlorinations [organic-chemistry.org]

- 11. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. BJOC - Photocatalysis and photochemistry in organic synthesis [beilstein-journals.org]

- 14. Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]

Stability of N-Chloropiperidine in different organic solvents

An In-depth Technical Guide to the Stability of N-Chloropiperidine in Organic Solvents

Abstract

N-Chloropiperidine (NCP) is a highly reactive organic chloramine utilized as a key intermediate in synthetic chemistry, particularly for generating nitrogen-centered radicals and for amination reactions.[1] Its utility, however, is intrinsically linked to its stability, which can be highly variable depending on the surrounding chemical environment. This technical guide provides an in-depth analysis of the stability of N-Chloropiperidine across a range of common organic solvents. We explore the fundamental principles governing the stability of the N-Cl bond, delineate the primary degradation pathways, and offer field-proven, step-by-step protocols for researchers to assess stability in their own laboratory settings. This document is intended for researchers, chemists, and drug development professionals who utilize or are considering utilizing N-Chloropiperidine and require a comprehensive understanding of its handling and storage to ensure experimental reproducibility and safety.

Introduction: The Dichotomy of N-Chloropiperidine's Reactivity and Instability

N-Chloropiperidine (C₅H₁₀NCl) is a six-membered heterocyclic chloramine characterized by a covalent bond between the nitrogen atom of the piperidine ring and a chlorine atom.[2][3] This N-Cl bond is the locus of its chemical reactivity, making it a valuable reagent for reactions such as the Hofmann–Löffler–Freytag reaction to form cyclic amines.[4][5] However, this reactivity comes at a cost: N-haloamines are often thermally labile and prone to decomposition.[1] Indeed, N-Chloropiperidine is so reactive it is typically generated and used in situ rather than being isolated for storage.[2][6]

Understanding the factors that influence its stability in solution is paramount for any synthetic application. Solvent choice can dictate the half-life of NCP from minutes to hours, directly impacting reaction yields, impurity profiles, and overall process viability. This guide will dissect the mechanistic underpinnings of NCP stability and provide a practical framework for its evaluation.

Theoretical Framework: Factors Governing N-Cl Bond Stability

The stability of N-Chloropiperidine is predominantly determined by the integrity of the nitrogen-chlorine bond. The stability of N-halamine moieties generally follows the order: amine > amide > imide.[7] N-Chloropiperidine, being an amine N-halamine, lacks adjacent electron-withdrawing carbonyl groups that would otherwise weaken the N-Cl bond, making it one of the more stable classes of organic chloramines.[7] Despite this, several factors can promote its degradation in organic solvents.

-

Solvent Polarity and Protic Nature: Protic solvents (e.g., alcohols, water) can participate directly in degradation through solvolysis. The polarity of the solvent can influence the rate of decomposition by stabilizing charged intermediates or transition states that may form during degradation.

-

Temperature and Light: As with many reactive species, the decomposition of N-Chloropiperidine is typically accelerated by increased temperature. Photochemical cleavage of the N-Cl bond can also occur, generating radical species that initiate chain reactions.[4]

-

Presence of Acid/Base: Acidic conditions can protonate the nitrogen atom, forming an N-chlorinated ammonium salt. This species can undergo homolytic cleavage to generate a nitrogen-centered radical cation, a key intermediate in reactions like the Hofmann-Löffler-Freytag cyclization.[4] Bases can promote dehydrohalogenation, a primary decomposition pathway.[6]

-

Radical Initiators/Scavengers: The presence of radical initiators can accelerate decomposition via radical chain mechanisms, while scavengers can inhibit these pathways and potentially enhance stability.

Primary Degradation Pathways

Two principal degradation pathways for N-Chloropiperidine are dehydrohalogenation and homolytic cleavage.

-

Dehydrohalogenation: In the presence of a base or upon heating, N-Chloropiperidine can undergo elimination of HCl to form 1,2,3,4-tetrahydropyridine, a cyclic imine.[2][6] This is often a significant pathway in non-acidic conditions.

-

Homolytic Cleavage: The N-Cl bond can break homolytically, initiated by heat or light, to form a piperidinyl radical and a chlorine radical. The nitrogen-centered radical is a key reactive intermediate that can propagate further reactions, including intramolecular hydrogen abstraction.[4]

Caption: Primary degradation pathways for N-Chloropiperidine.

Stability Profile in Common Organic Solvents: A Comparative Analysis

The choice of solvent is a critical parameter in any reaction involving N-Chloropiperidine. Based on the mechanistic principles discussed, a predicted stability profile can be established.

| Solvent Class | Representative Solvents | Predicted Stability | Primary Degradation Mechanism(s) |

| Aprotic Non-Polar | Hexane, Toluene, Benzene | Moderate to High | Thermal or photochemical homolytic cleavage. Stability is generally higher due to the lack of solvent participation in ionic or solvolysis pathways. |

| Aprotic Polar | Acetonitrile (MeCN), Tetrahydrofuran (THF), Dichloromethane (DCM) | Moderate | Homolytic cleavage and dehydrohalogenation. Polar solvents may stabilize transition states, potentially increasing the rate of decomposition compared to non-polar solvents.[8] |

| Protic Polar | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | Low | Rapid solvolysis (reaction with the solvent's hydroxyl group) and dehydrohalogenation. |

| Protic Aqueous | Water | Very Low | Hydrolysis to form piperidine and hypochlorous acid. The rate is pH-dependent.[9] |

Note: This table represents predicted stability trends. Empirical verification is essential for specific applications and is detailed in the following sections.

Experimental Design for Stability Assessment

A robust stability study is crucial for quantifying the degradation of N-Chloropiperidine under specific experimental conditions. This involves the in situ generation of the compound, its dissolution in the test solvent, and subsequent analysis over time.

Caption: Logical workflow for conducting a stability study.

Protocol 4.1: In Situ Synthesis of N-Chloropiperidine

Causality: This protocol utilizes N-chlorosuccinimide (NCS) for a clean and efficient chlorination of piperidine at low temperatures to minimize immediate degradation.[8] Dichloromethane (DCM) is chosen as the reaction solvent due to its inert nature and ease of removal.

Materials:

-

Piperidine

-

N-Chlorosuccinimide (NCS)

-

Anhydrous Dichloromethane (DCM)

-

Nitrogen or Argon gas supply

-

Round-bottom flask with magnetic stirrer

-

Cooling bath (e.g., acetone/dry ice)

Procedure:

-

Under an inert atmosphere (N₂ or Ar), dissolve piperidine (1.0 eq) in anhydrous DCM in a round-bottom flask.

-

Cool the solution to -15 °C using a cooling bath.

-

Slowly add solid N-chlorosuccinimide (1.0 eq) portion-wise, ensuring the temperature remains below -10 °C.

-

Stir the reaction mixture at -15 °C for 2-4 hours.[8]

-

The resulting mixture contains N-Chloropiperidine. The succinimide byproduct will precipitate upon addition of a non-polar solvent like pentane. For stability studies, the filtered solution can be used directly after a quick filtration to remove the bulk of the succinimide.

-

Self-Validation Check: The completion of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of piperidine.

-

Protocol 4.2: Stability Study and Sample Analysis

Causality: This protocol employs a time-course study to measure the concentration of N-Chloropiperidine. Samples are quenched to halt degradation prior to analysis. LC-MS/MS is recommended for quantification due to its high sensitivity and specificity, which is crucial for accurately measuring the parent compound in the presence of potential degradants.[10][11]

Materials:

-

N-Chloropiperidine solution from Protocol 4.1

-

Test solvents (e.g., Hexane, THF, Methanol)

-

Amber HPLC vials

-

Thermostatted incubator or water bath

-

Sodium thiosulfate solution (quenching agent)

-

LC-MS/MS system

Procedure:

-

Solution Preparation: Evaporate the DCM from the filtered N-Chloropiperidine solution under reduced pressure at low temperature (<0 °C). Immediately re-dissolve the crude N-Chloropiperidine in the desired test solvent to a known concentration (e.g., 1 mg/mL).

-

Incubation: Aliquot the solution into several amber HPLC vials and seal them. Place the vials in a thermostatted environment (e.g., 25 °C) protected from light. Prepare a parallel set for exposure to ambient light if photostability is being assessed.

-

Time-Point Sampling: At designated time points (e.g., t=0, 1, 2, 4, 8, 24 hours), remove one vial from each condition.

-

Quenching: Immediately transfer a known volume of the sample into a separate vial containing an excess of aqueous sodium thiosulfate solution. This instantly reduces the remaining N-Chloropiperidine, halting further degradation.

-

Analysis: Analyze the quenched samples by a validated analytical method, such as LC-MS/MS, to determine the concentration of N-Chloropiperidine at each time point.

-

Analytical Method (Example):

-

Instrument: LC-MS/MS (Triple Quadrupole)

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase: Gradient of Water with 0.1% Formic Acid and Acetonitrile with 0.1% Formic Acid.

-

Detection: Multiple Reaction Monitoring (MRM) in positive ion mode. The specific parent-daughter ion transition for N-Chloropiperidine would need to be determined.

-

-

-

Data Analysis: Plot the concentration of N-Chloropiperidine versus time. Assuming first-order kinetics, the natural log of the concentration versus time will yield a straight line with a slope equal to the negative rate constant (-k). The half-life (t₁/₂) can be calculated as 0.693/k.

Conclusion and Recommendations

N-Chloropiperidine is an inherently reactive molecule whose stability is profoundly influenced by its solvent environment. This guide has established that for maximizing the solution-state lifetime of N-Chloropiperidine, anhydrous aprotic, non-polar solvents such as hexane or toluene are superior choices. Conversely, protic solvents, particularly alcohols and water, lead to rapid decomposition and should be avoided for storage, even for short durations.[9]

For researchers and drug development professionals, the following best practices are recommended:

-

Always prepare N-Chloropiperidine in situ immediately before use. [2][6]

-

Conduct reactions at low temperatures to minimize thermal degradation.

-

Select anhydrous, aprotic solvents for reactions unless the solvent is a reactant.

-

Protect solutions from light, especially if conducting reactions over extended periods.

-

Perform a preliminary stability study in the chosen solvent system if reaction times are expected to be long, using the protocols outlined in this guide.

By adhering to these principles and employing the robust analytical methods described, scientists can harness the synthetic utility of N-Chloropiperidine while mitigating the risks associated with its inherent instability, leading to more reliable and reproducible chemical processes.

References

- Georg Thieme Verlag KG. (n.d.). Product Class 4: N-Haloamines. Science of Synthesis.

- El-Sheikh, M. Y. (n.d.). Rates of decomposition of N-chloramine disinfectant compounds in aqueous solutions.

- Akdag, A., et al. (2006). The Stabilities of N−Cl Bonds in Biocidal Materials. ResearchGate.

- Wikipedia. (n.d.). N-Chloropiperidine.

- Wikipedia. (n.d.). Hofmann–Löffler reaction.

- Grokipedia. (n.d.). Hofmann–Löffler reaction.

- Cossy, J., et al. (n.d.). Secondary 3-Chloropiperidines: Powerful Alkylating Agents. PMC - NIH.

- Vulcanchem. (n.d.). N-Chloropiperidine - 2156-71-0.

- PubChem - NIH. (n.d.). 1-Chloropiperidine | C5H10ClN | CID 16540.

- MDPI. (n.d.). The Elimination of N-Chloropiperidine in Aqueous Solution by Using Ni/NiO-C3N4 Under Visible Light Illumination.

- BenchChem. (2025). An In-depth Technical Guide on the Solubility and Stability of 1-(Chlorocarbonyl)piperidine-d10 in Organic Solvents.

- ACS Publications. (n.d.). Chemistry of N-bromamines and N-chloramines. Chemical Reviews.

- Journal of Applied Pharmaceutical Science. (n.d.). A sensitive green analytical LC-MS/MS method for the quantification of trace levels of nine nitrosamine impurities in Zaltoprofen bulk drug.

- ResearchGate. (2025). Advanced analytical techniques for detection, separation and quantification of N-nitroso and related impurities in trimetazidine: A UPLC-PDA, LC-MS/MS, and GC-MS study.

- Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (n.d.).

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. N-Chloropiperidine (2156-71-0) for sale [vulcanchem.com]

- 3. 1-Chloropiperidine | C5H10ClN | CID 16540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hofmann–Löffler reaction - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. N-Chloropiperidine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Secondary 3‐Chloropiperidines: Powerful Alkylating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. materialsciencejournal.org [materialsciencejournal.org]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. researchgate.net [researchgate.net]

A Guide to the Spectroscopic Characterization of N-Chloropiperidine: Navigating Analytical Complexities

Abstract

N-Chloropiperidine (C₅H₁₀ClN) is a reactive chloramine of significant interest in synthetic chemistry and drug development due to its utility as a reactive intermediate.[1] As with many reactive species, its handling and characterization require a nuanced understanding of its stability and spectroscopic behavior. This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of N-Chloropiperidine, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for experimental design and data interpretation. Given the reactive nature of N-Chloropiperidine, which often necessitates in situ generation, this guide combines established spectroscopic principles with predictive analysis based on data from analogous compounds to provide a robust framework for its characterization.[1]

Introduction: The Significance and Challenges of N-Chloropiperidine

N-Chloropiperidine, a colorless liquid, is an organic chloramine that serves as a versatile reagent in chemical synthesis.[1] Its reactivity stems from the polarized N-Cl bond, making it a valuable precursor for the introduction of nitrogen-containing moieties in complex molecules. However, this reactivity also presents significant challenges for its isolation and characterization. N-Chloropiperidine is typically generated and used in situ by treating piperidine with a chlorinating agent such as calcium hypochlorite or sodium hypochlorite.[1][2] This transient nature underscores the importance of reliable spectroscopic methods for its identification and for monitoring its reactions.

This guide will delve into the three primary spectroscopic techniques used for the structural elucidation of organic molecules—NMR, IR, and MS—as they apply to N-Chloropiperidine. We will explore the theoretical underpinnings of each technique, predict the expected spectral features of N-Chloropiperidine based on its molecular structure and data from related compounds, and provide detailed, field-proven experimental protocols.

Molecular Structure and Spectroscopic Overview

To understand the spectroscopic signature of N-Chloropiperidine, it is essential to first consider its molecular structure. The piperidine ring exists in a chair conformation, and the protons and carbons occupy distinct chemical environments. The key structural feature is the N-Cl bond, which significantly influences the electron density and, consequently, the spectroscopic properties of the molecule.

Diagram: Molecular Structure of N-Chloropiperidine

Caption: Chair conformation of N-Chloropiperidine.

Diagram: Spectroscopic Characterization Workflow

Sources

Unraveling the Reactive Landscape of N-Chloropiperidine: A Computational Guide to its Reaction Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Chloropiperidine, a prominent N-haloamine, serves as a versatile reagent and an important intermediate in organic synthesis. Its reactivity, however, is multifaceted, capable of undergoing a variety of transformations depending on the reaction conditions. A thorough understanding of the underlying mechanisms governing these reactions is paramount for controlling reaction outcomes and designing novel synthetic methodologies. This in-depth technical guide delves into the computational exploration of N-chloropiperidine's reaction mechanisms, providing a framework for researchers to predict and rationalize its chemical behavior. Leveraging the power of quantum chemical calculations, particularly Density Functional Theory (DFT), we will dissect the key reactive pathways of N-chloropiperidine, including heterolytic and homolytic cleavage of the N-Cl bond, and its role as an electrophilic chlorinating agent. This guide is designed to bridge the gap between theoretical calculations and experimental observations, offering practical insights and methodologies for the computational investigation of this fascinating molecule.

Introduction: The Dichotomous Reactivity of N-Chloropiperidine

The piperidine motif is a ubiquitous structural element in a vast array of pharmaceuticals and natural products. Consequently, methods for the functionalization of the piperidine ring are of significant interest to the chemical community. N-chloropiperidine (NCP) emerges as a key player in this context, acting as a precursor to a variety of substituted piperidines. The central feature of NCP's reactivity lies in the nature of the nitrogen-chlorine (N-Cl) bond. This bond is relatively weak and polarized, allowing for both heterolytic and homolytic cleavage, which in turn dictates the subsequent reaction pathway.

-

Heterolytic Cleavage: In the presence of a base, the N-Cl bond can break heterolytically, leading to the formation of a chloride ion and a nitrenium-like species or, more commonly, facilitating elimination reactions. These pathways are crucial in understanding the degradation of environmentally relevant chloramines and in base-mediated synthetic transformations.

-

Homolytic Cleavage: Under thermal or photochemical conditions, the N-Cl bond can undergo homolytic cleavage to generate a piperidinyl radical and a chlorine radical. This radical pathway is the cornerstone of the renowned Hofmann-Löffler-Freytag reaction, enabling intramolecular C-H functionalization to produce valuable pyrrolidine derivatives.

-

Electrophilic Chlorination: The polarized N-Cl bond, with a partial positive charge on the chlorine atom, allows N-chloropiperidine to act as an electrophilic chlorinating agent for electron-rich substrates.

Computational chemistry provides an indispensable toolkit for elucidating the intricate details of these reaction mechanisms. By mapping the potential energy surfaces, we can identify transition states, calculate activation barriers, and predict product distributions, thereby offering a level of mechanistic insight that is often challenging to obtain through experimental means alone.

Theoretical Foundations: The Computational Chemist's Toolkit

The accuracy and reliability of computational predictions are intrinsically linked to the chosen theoretical methods. For the study of N-chloropiperidine's reactivity, Density Functional Theory (DFT) has proven to be a robust and computationally efficient approach.

Selecting the Right Computational Approach

A variety of computational methods can be employed to study the thermochemistry of N-chloropiperidine reactions. The choice of method often represents a compromise between accuracy and computational cost. Methods such as MP2, MP4, and QCISD can provide high accuracy but are computationally demanding. Functionals within DFT, such as B3LYP and B2PLYP, have been shown to produce energies comparable to more expensive methods like G3B3(+), which have been validated against experimental results.[1][2]

The Importance of Solvent Effects

Reactions in solution can be significantly influenced by the surrounding solvent molecules. Computational models must account for these effects to provide realistic predictions. The inclusion of solvent effects is crucial for accurately reproducing experimental energy barriers and enthalpies for processes like ring and nitrogen inversion, as well as dehydrochlorination reactions in N-chloropiperidine.[1][2] A common and effective approach is the use of continuum solvation models, such as the Conductor-like Polarizable Continuum Model (CPCM), which treats the solvent as a continuous dielectric medium. For reactions where specific solvent-solute interactions, such as hydrogen bonding, are critical, a hybrid approach that combines a continuum model with the explicit inclusion of a few solvent molecules can provide a more accurate description. This combined approach has been successfully used to model the water-assisted rearrangement of N-chlorinated compounds in basic media.[1][2]

Key Reaction Mechanisms: A Computational Dissection

Heterolytic Cleavage: Base-Catalyzed Reactions

In the presence of a base, N-chloropiperidine can undergo several transformations, primarily driven by the heterolytic cleavage of the N-Cl bond or deprotonation at a carbon atom alpha to the nitrogen.

One of the most common base-catalyzed reactions of N-chloropiperidine is dehydrochlorination to form the cyclic imine, 1(2)-dehydropiperidine. Computational studies have shown that this reaction can proceed through a concerted E2 mechanism. The performance of various computational methods has been assessed for calculating the thermochemistry of these rearrangement reactions, with B2PLYP providing results similar to the high-level G3B3(+) method.[1][2] The inclusion of solvent effects has been found to be critical for accurately reproducing experimental energy barriers.[1][2]

| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) | Key Findings |

| Dehydrochlorination | G3B3(+) | Data not available in search results | Solvent effects are crucial for accurate barrier prediction.[1][2] |

| Ring Inversion | B2PLYP/aug-def2-TZVPP//B3LYP/6-31+G(d) | Data not available in search results | Calculated barriers in line with experimental values.[2] |

| Nitrogen Inversion | B2PLYP/aug-def2-TZVPP//B3LYP/6-31+G(d) | Data not available in search results | Calculated barriers in line with experimental values.[2] |

Table 1: Summary of Computational Data for Base-Catalyzed Reactions of N-Chloropiperidine.

For substituted N-chloropiperidines, base catalysis can induce a variety of intramolecular reactions, including addition, substitution, and elimination. For instance, in a study of a chlorinated metabolite of paroxetine, N-chloro-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine, several reaction pathways were investigated computationally. The formation of two different imines, an oxazinane, and an isoxazolidine were considered. The calculations predicted that the formation of one of the imines was the most favorable pathway, both thermodynamically and kinetically.[1]

Homolytic Cleavage: The Realm of Radical Reactions

The Hofmann-Löffler-Freytag (HLF) reaction is a classic example of a radical-mediated transformation initiated by the homolytic cleavage of an N-haloamine bond. This reaction provides a powerful method for the synthesis of pyrrolidines through intramolecular C-H amination.

The generated nitrogen-centered radical then undergoes a highly regioselective intramolecular hydrogen atom transfer (HAT), typically from the δ-carbon, through a six-membered transition state. This 1,5-HAT is the key step that determines the regioselectivity of the reaction. DFT calculations are invaluable for mapping the potential energy surface of this step, locating the transition state, and calculating the activation barrier. Computational studies have challenged the previous assumption that the HAT step is always rate-limiting in the HLF propagation cycle.[1]

| Process | Computational Method | Key Parameter | Significance |

| N-Cl Homolysis | DFT (e.g., M06-2X/def2-TZVP) | Bond Dissociation Energy (BDE) | Determines the ease of radical initiation. |

| 1,5-Hydrogen Atom Transfer | DFT | Activation Energy (ΔG‡) | Controls the regioselectivity of C-H functionalization.[1] |

| Halogen Atom Transfer | DFT | Activation Energy (ΔG‡) | Can be the rate-limiting step in the propagation cycle.[1] |

Table 2: Key Computational Parameters in the Hofmann-Löffler-Freytag Reaction.

Electrophilic Chlorination

N-chloropiperidine can act as an electrophilic chlorinating agent for electron-rich aromatic compounds. Mechanistic studies, including kinetic and competitive kinetic experiments, suggest that the reaction proceeds via an arenium ion mechanism for most substrates. In acidic media, the active chlorinating species is believed to be the protonated N-chloroamine.

Computational studies can be employed to investigate the transition state of the chlorine transfer step. An endocyclic restriction test, which provides experimental data on the geometric constraints of the reaction, has been used to infer that the transition structure involves a large bond angle between the entering and leaving groups around the chlorine atom. This finding rules out a dissociative mechanism or one with an oblique angle.

Experimental Protocols: A Guide to Performing Computational Studies

This section provides a generalized workflow for conducting a computational study on a reaction of N-chloropiperidine using DFT.

Step-by-Step Computational Workflow

-

Molecule Building and Initial Optimization:

-

Construct the 3D structures of the reactants, products, and any expected intermediates using a molecular modeling software (e.g., Avogadro, GaussView).

-

Perform an initial geometry optimization using a low-level method (e.g., a semi-empirical method or a small basis set DFT calculation) to obtain a reasonable starting geometry.

-

-

High-Level Geometry Optimization:

-

Perform a full geometry optimization of all stationary points (reactants, intermediates, products, and transition states) using a reliable DFT functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-31G(d), 6-311+G(d,p)).

-

Incorporate a solvent model (e.g., CPCM) to account for solvent effects.

-

-

Frequency Calculations:

-

Perform frequency calculations at the same level of theory as the geometry optimization.

-

Verify that reactants, intermediates, and products have all positive (real) frequencies, confirming they are true minima on the potential energy surface.

-

Confirm that transition states have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

-

-

Transition State Searching:

-

For locating transition states, use methods like Synchronous Transit-Guided Quasi-Newton (STQN) or a Berny optimization to a transition state.

-

It is often helpful to perform a relaxed potential energy surface scan along the suspected reaction coordinate to get a good initial guess for the transition state structure.

-

-

Intrinsic Reaction Coordinate (IRC) Calculations:

-

Perform an IRC calculation starting from the optimized transition state structure.

-

This calculation will trace the reaction path from the transition state down to the corresponding reactant and product, confirming that the located transition state connects the desired minima.

-

-

Energy Calculations and Analysis:

-

Calculate the electronic energies, zero-point vibrational energies (ZPVE), and thermal corrections to obtain the Gibbs free energies of all stationary points.

-

From these energies, calculate the activation energies and reaction energies to construct a reaction energy profile.

-

Conclusion and Future Directions

Computational studies have proven to be a powerful tool for unraveling the complex reaction mechanisms of N-chloropiperidine. By employing DFT calculations, we can gain a detailed understanding of the factors that govern its reactivity, from the subtle interplay of conformational effects in base-catalyzed eliminations to the intricate radical pathways of the Hofmann-Löffler-Freytag reaction. This guide has provided a framework for approaching the computational study of N-chloropiperidine, outlining the key theoretical considerations and a practical workflow.

Despite the significant progress, there remain areas for further investigation. Specifically, dedicated computational studies on the nucleophilic attack at the chlorine atom of N-chloropiperidine are needed to complete our understanding of its reactivity profile. Furthermore, the continued development of more accurate and efficient computational methods will undoubtedly enable even more precise predictions of reaction outcomes. The synergy between computational and experimental chemistry will continue to be crucial in advancing our ability to harness the synthetic potential of N-chloropiperidine and related N-haloamines.

References

-

Šakić, D., Smith, D. M., & Vrček, V. (2011). Base-catalyzed reactions of environmentally relevant N-chloro-piperidines. A quantum-chemical study. Organic & Biomolecular Chemistry, 9(12), 4335-4344. [Link]

-

Šakić, D., Smith, D. M., & Vrček, V. (2011). Base-catalyzed reactions of environmentally relevant N-chloro-piperidines. A quantum-chemical study. Open Access LMU. [Link]

Sources

A-Z Guide to the Electronic Structure of N-Chloropiperidine: A Theoretical Whitepaper

Abstract

N-Chloropiperidine (NCP) is a reactive N-halamine of significant interest in synthetic chemistry and drug development.[1] Its utility is intrinsically linked to the nature of its N-Cl bond and the conformational dynamics of the piperidine ring. Predicting its reactivity, stability, and spectroscopic signatures requires a deep understanding of its electronic structure. This technical guide provides a comprehensive, field-proven framework for the theoretical calculation of NCP's electronic structure using density functional theory (DFT). We detail the rationale behind methodological choices, present a step-by-step computational workflow from geometry optimization to advanced bonding analysis, and establish a self-validating protocol to ensure the trustworthiness of the results. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply high-level theoretical calculations to understand and predict the behavior of reactive halogenated heterocycles.

Theoretical Foundations: Why Model a Molecule Like N-Chloropiperidine?

The piperidine scaffold is a ubiquitous motif in pharmaceuticals, and its conformational preferences are critical for biological activity.[2] The introduction of a reactive N-Cl bond transforms the molecule into a potent electrophilic chlorinating agent, but also introduces challenges related to its stability and handling.[3][4] Computational modeling provides a powerful, cost-effective, and safe alternative to purely experimental approaches for several reasons:

-

Predicting Reactivity: The electronic structure dictates the molecule's reactivity. By calculating properties like the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO) and mapping the electrostatic potential, we can identify the most likely sites for nucleophilic and electrophilic attack.

-

Conformational Analysis: The piperidine ring exists in a dynamic equilibrium of chair and boat conformations.[5] Theoretical calculations can accurately determine the energies of these conformers and predict their relative populations, which is crucial for understanding receptor binding.[6][7]

-

Characterizing the N-Cl Bond: The nature of the nitrogen-chlorine bond is central to NCP's function. Is it purely covalent, or does it have significant ionic character? Computational methods, particularly Natural Bond Orbital (NBO) analysis, can quantify this, providing insights into its lability and chlorinating potential.[8]

-

Interpreting Spectroscopic Data: Calculated vibrational frequencies can be correlated with experimental IR and Raman spectra to confirm structural assignments and identify characteristic modes associated with the N-Cl bond.

Selecting the Right Tools: Methodology and Basis Sets

The accuracy of any quantum chemical calculation depends critically on the choice of the computational method and the atomic orbital basis set. For a molecule like N-Chloropiperidine, a balance must be struck between computational cost and accuracy.

The Method of Choice: Density Functional Theory (DFT)

For medium-sized organic molecules, Density Functional Theory (DFT) offers the best compromise between accuracy and computational expense.[9][10] Unlike more costly wavefunction-based methods, DFT calculates the electron density to determine the system's energy. The key is the exchange-correlation functional, which approximates the complex quantum mechanical interactions.

For halogenated organic compounds, hybrid functionals are often preferred. A robust and widely validated choice is B3LYP (Becke, 3-parameter, Lee-Yang-Parr) , which mixes exact Hartree-Fock exchange with DFT exchange and correlation. This combination has proven effective for geometric and electronic property predictions in a vast range of molecules, including those with halogen bonds.[11] For potentially more complex interactions, functionals from the Minnesota family, such as M06-2X , can also be considered, as they are parameterized to handle a broader range of non-covalent interactions.[7]

The Building Blocks: Choosing a Basis Set

The basis set is the set of mathematical functions used to build the molecular orbitals. For NCP, with its electronegative nitrogen and chlorine atoms possessing lone pairs, the basis set must be sufficiently flexible.

A highly recommended choice is the Pople-style basis set 6-311+G(d,p) . Let's break down why:

-

6-311G: This is a triple-zeta split-valence basis set. It uses three functions to describe the valence electrons, providing significant flexibility.

-

+: The plus sign indicates the addition of diffuse functions . These are essential for accurately describing the spatially extended electron density of lone pairs (on N and Cl) and for modeling weak, non-covalent interactions.

-

(d,p): These are polarization functions . The d functions are added to heavy (non-hydrogen) atoms, and p functions are added to hydrogen atoms. They allow the orbitals to change shape and "polarize" in the presence of other atoms, which is critical for accurately describing bonding, especially in cyclic systems and for bonds involving halogens.[12]

This combination of DFT functional and basis set—B3LYP/6-311+G(d,p) —provides a reliable, well-validated level of theory for obtaining high-quality results for the electronic structure of N-Chloropiperidine.

The Computational Workflow: A Self-Validating Protocol

The following protocol outlines a logical, step-by-step procedure for calculating and analyzing the electronic structure of N-Chloropiperidine. Each step builds upon the last, with an integrated validation check to ensure the physical meaning of the results.

Protocol Steps:

-

Initial Structure Generation: Construct the N-Chloropiperidine molecule in a 3D molecular editor. It is crucial to start with a reasonable guess for the chair conformation of the piperidine ring. Consider both axial and equatorial positions for the chlorine atom as potentially distinct conformers.

-

Geometry Optimization: Perform a full geometry optimization using the chosen level of theory (e.g., B3LYP/6-311+G(d,p)). This is an iterative process where the software calculates the forces on each atom and adjusts their positions until a stationary point on the potential energy surface is found, effectively locating the molecule's most stable structure.

-

Frequency Calculation (Validation Step): This is the most critical step for validating the protocol. A frequency calculation is performed on the optimized geometry.

-

Trustworthiness Check: For a structure to be a true energy minimum, all calculated vibrational frequencies must be real (positive numbers). The presence of any imaginary frequencies indicates that the structure is a transition state, not a minimum, and requires re-optimization.[13]

-

Output: This step also provides valuable thermodynamic data (zero-point vibrational energy, enthalpy, Gibbs free energy) and predicts the IR and Raman spectra.

-

-

Single-Point Energy and Wavefunction Generation: With the validated minimum-energy geometry, a final, high-accuracy calculation is performed. This step generates the detailed wavefunction file that contains all the information needed for electronic property analysis.

-

Analysis of Electronic Properties: The generated wavefunction is post-processed to extract chemically meaningful insights.

-

Molecular Orbital (MO) Analysis: Identify the HOMO and LUMO. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept them. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.[14]

-

Electrostatic Potential (ESP) Mapping: The ESP is mapped onto the electron density surface. This visualizes the charge distribution, revealing electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For NCP, a positive potential is expected around the chlorine atom, confirming its electrophilic character.

-

Natural Bond Orbital (NBO) Analysis: This powerful technique provides a chemically intuitive picture of bonding.[15][16] It localizes the wavefunction into Lewis-like structures (1-center lone pairs, 2-center bonds).[17] For NCP, NBO analysis is essential for quantifying the polarization of the N-Cl bond and analyzing delocalization effects, such as the interaction of the nitrogen lone pair with antibonding orbitals of adjacent bonds.[18][19]

-

Key Data and Expected Results

The computational workflow will yield quantitative data that characterizes N-Chloropiperidine. The following table summarizes the key parameters and their significance.

| Parameter | Computational Output | Significance & Interpretation |

| Conformer Energies | Relative Gibbs Free Energy (kcal/mol) | Determines the population ratio of axial vs. equatorial Cl conformers at a given temperature. The lower energy conformer will be dominant. |

| Geometric Parameters | Bond Lengths (Å), Bond Angles (°) | Provides the precise 3D structure. The N-Cl bond length is a key indicator of its strength. Comparison with experimental data validates the method. |

| Vibrational Frequencies | Wavenumbers (cm⁻¹) | Predicts the IR spectrum. The N-Cl stretching frequency is a characteristic signature. Absence of imaginary frequencies confirms a true minimum. |

| HOMO/LUMO Energies | Energy (eV or Hartrees) | The HOMO-LUMO gap indicates kinetic stability. A smaller gap suggests higher reactivity. The spatial distribution of these orbitals shows where electron transfer is most likely to occur. |

| NBO Atomic Charges | Charge (in units of e) | Quantifies the electron distribution. A positive charge on Cl and a negative charge on N confirms the expected polarization of the N-Cl bond. |

| NBO Delocalization Energy | Second-Order Perturbation Energy E(2) (kcal/mol) | Measures the stabilizing energy from electron delocalization (e.g., lone pair to antibonding orbital interaction). This reveals hyperconjugation effects that influence stability and conformation. |

Visualization of Core Concepts

Understanding the relationship between theoretical choices and the properties they predict is crucial for designing effective computational experiments.

Conclusion

This guide provides a robust and scientifically grounded framework for the theoretical investigation of N-Chloropiperidine's electronic structure. By employing Density Functional Theory with a well-chosen hybrid functional (B3LYP) and a flexible, polarized basis set (6-311+G(d,p)), researchers can reliably predict the molecule's geometry, conformational preferences, reactivity, and spectroscopic properties. The inclusion of a mandatory frequency calculation serves as a critical self-validation step, ensuring the physical relevance of the computational results. Advanced analyses, such as NBO, move beyond simple energy calculations to provide a deeply chemical and intuitive understanding of the bonding and electronic delocalization that govern the behavior of this important reactive intermediate. The application of this protocol will empower scientists in drug discovery and synthetic chemistry to make more informed, data-driven decisions.

References

-

Ferreira, M. L., Castellani, N. J., Damiani, D. E., & Juan, A. (2006). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Journal of Molecular Structure, 786(1), 53-64. Link

-

Abraham, R. J., & Rossetti, Z. L. (1991). Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. Journal of Computer-Aided Molecular Design, 5(3), 205-212. Link

-

Schweitzer, K., et al. (2019). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 58(4), 1138-1142. Link

-

Vespucci, S., et al. (2020). Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths. Journal of Molecular Modeling, 26(11), 307. Link

-

Varadwaj, A., Varadwaj, P. R., & Marques, H. M. (2019). The Nitrogen Bond, or the Nitrogen-Centered Pnictogen Bond: The Covalently Bound Nitrogen Atom in Molecular Entities and Crystals as a Pnictogen Bond Donor. Molecules, 24(17), 3144. Link

-

BenchChem. (2025). A Comparative Guide to the Conformational Analysis of Piperidine Derivatives. BenchChem. Link

-